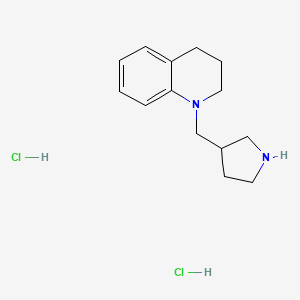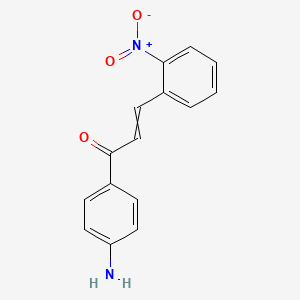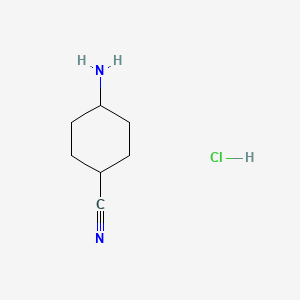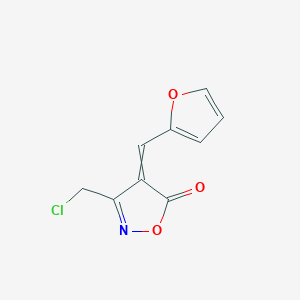
2-(3-Piperidinyl)ethyl propanoate hydrochloride
Vue d'ensemble
Description
“2-(3-Piperidinyl)ethyl propanoate hydrochloride” is a chemical compound with the CAS Number: 1220037-77-3 . The IUPAC name for this compound is ethyl 3- (2-piperidinyl)propanoate hydrochloride . The molecular weight of this compound is 221.73 .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H19NO2.ClH/c1-2-13-10(12)7-6-9-5-3-4-8-11-9;/h9,11H,2-8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
The compound “this compound” has a melting point range of 111-116 degrees Celsius .Applications De Recherche Scientifique
Pharmaceutical Compound Characterization
- 2-(3-Piperidinyl)ethyl propanoate hydrochloride is analogous to certain local anesthetic drugs (like falicaine hydrochloride and dyclonine hydrochloride) which have been characterized for their solid-state properties including thermal stability, crystalline polymorphism, and hygroscopicity. These properties are crucial in the development and quality control of pharmaceutical products (Schmidt, 2005).
Anticancer Research
- Compounds structurally related to this compound have been synthesized and evaluated for their potential as cytotoxic and anticancer agents, demonstrating significant activity against various cancer cell lines. The research in this area focuses on developing new therapeutic agents with better efficacy and fewer side effects (Dimmock et al., 1998).
Biodegradable Polymers in Biomedical Applications
- A derivative of this compound, Ethyl 3-(4-(hydroxymethyl)piperidin-1-yl)propanoate, has been synthesized and used to create biodegradable poly(β-amino esters) and copolymers. These materials hold potential as biomaterials for specific biomedical applications like gene delivery (Martino et al., 2012).
Cognitive Function Research
- Research on compounds similar to this compound includes studies on the effects of selective 5-HT4 receptor agonists in enhancing cognitive performance. These studies are significant in the development of treatments for cognitive impairments and disorders (Fontana et al., 1997).
Synthesis of Optically Pure Compounds for Pharmaceutical Use
- Dynamic kinetic resolution techniques have been employed to synthesize optically pure compounds structurally similar to this compound. These methodologies are important for producing enantiomerically pure drugs (Lavergne et al., 2001).
Synthesis of Novel Anticancer Agents
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, structurally related to this compound, have been synthesized and evaluated as potential anticancer agents. These compounds have demonstrated significant anticancer activity in preliminary studies (Rehman et al., 2018).
Propriétés
IUPAC Name |
2-piperidin-3-ylethyl propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-10(12)13-7-5-9-4-3-6-11-8-9;/h9,11H,2-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZRGMBLWTYYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid](/img/structure/B1392338.png)

![4-{[4-(Isobutyrylamino)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B1392344.png)

![5-[(2-Ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392346.png)
![3-(Chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392347.png)



